2'-Methyl-biphenyl-3-sulfonyl chloride
CAS No.:
Cat. No.: VC13343735
Molecular Formula: C13H11ClO2S
Molecular Weight: 266.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClO2S |
|---|---|
| Molecular Weight | 266.74 g/mol |
| IUPAC Name | 3-(2-methylphenyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C13H11ClO2S/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)17(14,15)16/h2-9H,1H3 |
| Standard InChI Key | YKJZWBIGRUEODH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of two benzene rings connected by a single covalent bond (biphenyl system). A methyl group () is attached to the 2' position of one ring, while a sulfonyl chloride group () occupies the 3 position of the adjacent ring . This arrangement confers unique electronic and steric properties, influencing its reactivity in nucleophilic substitution reactions.
Synthesis and Manufacturing Processes
Chlorosulfonation of Biphenyl Derivatives
A common route to aryl sulfonyl chlorides involves the reaction of biphenyl derivatives with chlorosulfonic acid (). For example, biphenyl-4,4'-disulfonyl chloride is synthesized by treating biphenyl with excess chlorosulfonic acid in methylene chloride, followed by hydrolysis and purification . Adapting this method, 2'-methyl-biphenyl-3-sulfonyl chloride could be synthesized via selective chlorosulfonation of 2'-methylbiphenyl under controlled conditions.
Reaction Mechanism:
The reaction typically proceeds at room temperature, with the sulfonic acid intermediate subsequently converted to the sulfonyl chloride using thionyl chloride () or phosphorus pentachloride () .
Physicochemical Properties
Stability and Reactivity
As a sulfonyl chloride, it is moisture-sensitive and undergoes hydrolysis to the corresponding sulfonic acid in aqueous environments:
This reactivity necessitates anhydrous handling conditions and storage under inert atmospheres .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of compounds with broad antimicrobial and anticancer activities . For instance, biphenyl-4,4'-disulfonamides exhibit enhanced Lewis acidity and stability under oxidizing conditions, making them candidates for drug development . 2'-Methyl-biphenyl-3-sulfonyl chloride could similarly serve as a precursor for bioactive molecules, leveraging its methyl group to modulate lipophilicity and target binding.
Materials Science
The compound’s aromatic and sulfonyl groups may contribute to polymers or surfactants with unique thermal and surface properties. Research on biphenyl sulfonamide-based surfactants demonstrates reduced critical micelle concentrations (CMCs) and antimicrobial efficacy , suggesting potential applications in coatings or detergents.
| Supplier | Location | Contact Information |
|---|---|---|
| Fluorochem Ltd | United Kingdom | vernam@fluorochem.co.uk |
| ChemCollect GmbH | Germany | contact@chemcollect.de |
These suppliers specialize in fine chemicals and offer custom synthesis services .
Future Research Directions
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Synthetic Optimization: Developing catalytic, one-pot methods to improve yield and reduce waste.
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Biological Screening: Evaluating derivatives for antimicrobial, antifungal, and anticancer activities.
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Industrial Scalability: Investigating continuous-flow reactors for large-scale production.
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